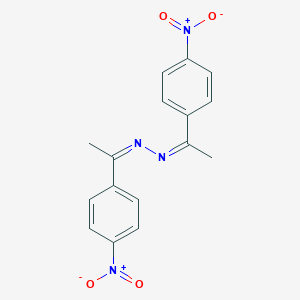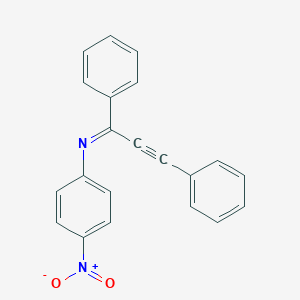![molecular formula C17H20FNO2 B274391 N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine, also known as FBEA, is a chemical compound that has been recently developed for scientific research purposes. FBEA is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues. The TAAR1 receptor has been implicated in various physiological and behavioral processes, including the regulation of mood, reward, and locomotor activity.
Mechanism of Action
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine acts as a selective agonist of the TAAR1 receptor, which is a G protein-coupled receptor that is expressed in the brain and other tissues. Upon binding of this compound to the TAAR1 receptor, a signaling cascade is initiated that leads to the activation of various downstream effectors, such as adenylyl cyclase and protein kinase A. The activation of these effectors ultimately leads to the modulation of various physiological and behavioral processes, such as mood, reward, and locomotor activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the release of dopamine and other monoamines in the brain, which are neurotransmitters that are involved in the regulation of mood, reward, and locomotor activity. This compound has also been shown to modulate the activity of various ion channels and transporters in the brain, which may contribute to its physiological effects.
Advantages and Limitations for Lab Experiments
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine has several advantages for lab experiments, particularly in the field of neuroscience. It has high selectivity and potency for the TAAR1 receptor, making it a valuable tool for studying the physiological and behavioral effects of TAAR1 activation. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations for lab experiments as well. It has poor solubility in water, which may limit its use in certain experimental protocols. Additionally, this compound has not been extensively studied in vivo, which may limit its translational potential.
Future Directions
There are several future directions for research on N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine. One potential direction is to investigate the role of TAAR1 in various neuropsychiatric disorders, such as schizophrenia and addiction. This compound may serve as a valuable tool for understanding the underlying mechanisms of these disorders and developing new therapeutic strategies. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide valuable insights into its translational potential. Finally, the development of new TAAR1 agonists with improved solubility and selectivity may further advance research in this field.
Synthesis Methods
The synthesis of N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-fluorobenzyl alcohol, which is then converted to the corresponding tosylate. The tosylate is then reacted with 3-ethoxy-2-hydroxybenzaldehyde in the presence of a base to yield the desired ether intermediate. The final step involves the reductive amination of the ether intermediate with methylamine to yield this compound.
Scientific Research Applications
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine has been primarily developed for scientific research purposes, particularly in the field of neuroscience. It has been shown to have high selectivity and potency for the TAAR1 receptor, making it a valuable tool for studying the physiological and behavioral effects of TAAR1 activation. This compound has been used to investigate the role of TAAR1 in various processes, such as reward, locomotor activity, and anxiety-like behavior. It has also been studied as a potential therapeutic target for various neuropsychiatric disorders, such as schizophrenia and addiction.
properties
Molecular Formula |
C17H20FNO2 |
|---|---|
Molecular Weight |
289.34 g/mol |
IUPAC Name |
1-[3-ethoxy-2-[(2-fluorophenyl)methoxy]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C17H20FNO2/c1-3-20-16-10-6-8-13(11-19-2)17(16)21-12-14-7-4-5-9-15(14)18/h4-10,19H,3,11-12H2,1-2H3 |
InChI Key |
HIRKDTRYKSTYNZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)
![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)

![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)

![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)

![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)
![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)